7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid
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Overview
Description
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a natural product found in the bile of mammals and plays a crucial role in the digestion and absorption of lipids. This compound is also known for its involvement in various biological processes, including the regulation of cholesterol levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of cholic acid at specific positions. One common method includes the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often relies on the extraction and purification from natural sources, such as bovine bile. The process involves several steps, including extraction, crystallization, and chromatographic purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto and 12-keto derivatives.
Reduction: Formation of 7alpha,12alpha-dihydroxy derivatives.
Substitution: Formation of 7-chloro and 12-bromo derivatives.
Scientific Research Applications
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in lipid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects primarily through its interaction with bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors play a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of these receptors leads to the modulation of various signaling pathways involved in cholesterol and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid with hydroxyl groups at positions 3alpha, 7alpha, and 12alpha.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3alpha and 7alpha.
Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3alpha and 12alpha.
Uniqueness
7beta,12alpha-Dihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at positions 7beta and 12alpha. This distinct structure imparts unique biological properties and makes it a valuable compound for studying bile acid metabolism and its related physiological effects .
Properties
CAS No. |
84413-81-0 |
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Molecular Formula |
C24H40O4 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(4R)-4-[(5S,7S,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
ZHCAAZIHTDCFJX-BJMHMCHXSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
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